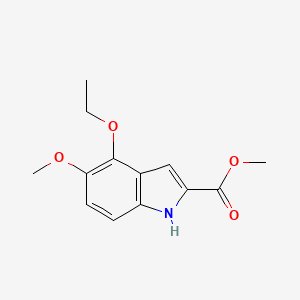

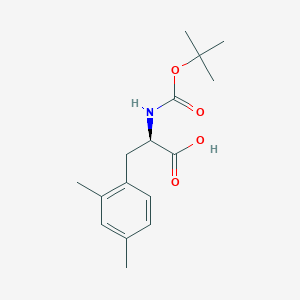

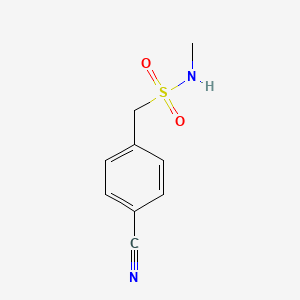

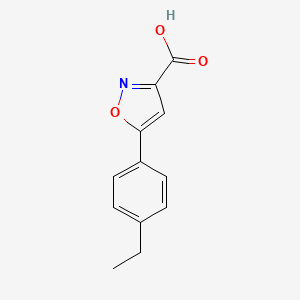

![molecular formula C8H5NOS B1278127 Thiéno[2,3-c]pyridine-2-carbaldéhyde CAS No. 203922-18-3](/img/structure/B1278127.png)

Thiéno[2,3-c]pyridine-2-carbaldéhyde

Vue d'ensemble

Description

Thieno[2,3-c]pyridine-2-carbaldehyde is a chemical compound that belongs to the family of thienopyridines. These compounds are of significant interest due to their potential applications in drug discovery and material science. The thienopyridine scaffold is a heterocyclic moiety that is often incorporated into molecules with desirable biological activities.

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been explored in several studies. A rapid and efficient synthesis method for thieno[2,3-c]pyridine and its 2-substituted analogs has been developed through the cyclization of Schiff bases derived from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, with particularly good yields for 2-halogenated analogs . Another study describes the regioselective bromination of thieno[2,3-b]pyridine, which selectively targets the 4-position, followed by cross-coupling reactions to demonstrate the utility of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery .

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been characterized in several studies. For instance, the structural characterization of a Schiff base ligand derived from pyridine 3-carbaldehyde has been performed using single-crystal X-ray crystallography, revealing a monoclinic crystallographic system . Additionally, the molecular structure of various functionalized thieno[2,3-b]pyridines has been elucidated through X-ray structural analysis, providing insights into the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives undergo a variety of chemical reactions that have been investigated in the literature. For example, the synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes involves intramolecular cyclization and nitration reactions . The chemistry of thienopyridines has also been explored, with studies on the N-oxidation of thieno[2,3-b]pyridine and subsequent reactions such as nitration, reduction, and chlorination, leading to a range of substitution products .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure and the substituents present on the thienopyridine core. The photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives have been shown to be chemically tunable by modifying the functional groups on the scaffold . The electronic properties of a pyridine 3-carbaldehyde thiosemicarbazone derivative have been studied using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), indicating potential applications as a molecular wire .

Applications De Recherche Scientifique

Inhibiteurs de GRK2

Les dérivés de la thiéno[2,3-c]pyridine ont été utilisés dans la synthèse d'inhibiteurs de GRK2 . GRK2 est une kinase, et ces inhibiteurs pourraient servir de points de départ pour de futurs programmes de découverte de médicaments .

Agents antiprolifératifs

Les composés de la thiéno[2,3-c]pyridine ont montré une activité antiproliférative contre certains types de cellules cancéreuses . Par exemple, ils ont été testés contre le cancer du sein triple négatif MDA-MB-231 et le cancer colorectal HCT-116 .

Agents inhibiteurs de l'agrégation plaquettaire

Les dérivés de la thiéno[3,2-c]pyridine, qui sont structurellement similaires à la thiéno[2,3-c]pyridine-2-carbaldéhyde, ont été utilisés comme agents inhibiteurs de l'agrégation plaquettaire . Ces composés pourraient potentiellement être utilisés comme antithrombotiques .

Agents anticancéreux

Les dérivés de la thiéno[2,3-b]pyridine, un autre composé structurellement similaire, ont montré une activité anticancéreuse . Cela en fait un candidat potentiel pour le traitement du cancer .

Agents antidermatophytiques

Les dérivés de la thiéno[2,3-b]pyridine ont également été utilisés comme agents antidermatophytiques . Ces composés pourraient potentiellement être utilisés dans le traitement des infections dermatophytiques .

Agents antipaludiques

Les dérivés de la thiéno[2,3-b]pyridine ont démontré une activité antipaludique . Cela suggère leur utilisation potentielle dans le traitement du paludisme .

Mécanisme D'action

Mode of Action

For instance, the compound’s interaction with the ATP pocket has been noted, suggesting potential ways to optimize the molecule .

Biochemical Pathways

Given its potential interaction with the atp pocket , it’s plausible that it may influence pathways related to energy metabolism

Result of Action

Some studies suggest that related compounds may have cytotoxic effects

Action Environment

For instance, the storage temperature for Thieno[2,3-C]pyridine-2-carbaldehyde is recommended to be at room temperature or 28°C .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

thieno[2,3-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSKUUMKOLSXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444275 | |

| Record name | THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203922-18-3 | |

| Record name | THIENO[2,3-C]PYRIDINE-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thieno[2,3-c]pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

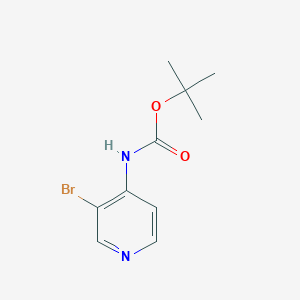

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)